tert-Butyl methyl succinate

Catalog No.
S1507639
CAS No.
14734-25-9
M.F
C9H16O4
M. Wt
188.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl methyl succinate

CAS Number

14734-25-9

Product Name

tert-Butyl methyl succinate

IUPAC Name

4-O-tert-butyl 1-O-methyl butanedioate

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C9H16O4/c1-9(2,3)13-8(11)6-5-7(10)12-4/h5-6H2,1-4H3

InChI Key

KGLNZUDBQPORRI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCC(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)CCC(=O)OC

tert-Butyl methyl succinate is an ester. Mixture of its threo- and erythro- isomeric forms were obtained by the addition reaction between tert-butyl alcohol and 4-oxo-but-3-enoate in the presence of lithium tert-butoxide (catalyst).

tert-Butyl methyl succinate (CAS 14734-25-9) is a highly versatile, asymmetrically protected C4 dicarboxylic acid building block utilized extensively in the synthesis of PROTAC linkers, peptide conjugates, and complex prodrugs. As a mixed diester, it provides orthogonal reactivity at its two carbonyl termini, allowing chemists to selectively manipulate one end of the succinate chain without affecting the other . Unlike its free-acid counterparts, it is a liquid at room temperature (bp 85-95 °C at 20 mmHg, density 1.022 g/mL), which ensures excellent solubility in aprotic solvents and seamless integration into automated liquid-handling systems. Its primary procurement value lies in its ability to streamline multi-step syntheses by eliminating the need for complex protection-deprotection sequences required when using symmetric or unprotected succinic acid derivatives.

Substituting tert-butyl methyl succinate with cheaper, symmetric alternatives like dimethyl succinate or succinic anhydride introduces severe process inefficiencies. Dimethyl succinate lacks orthogonal protection; attempting a mono-saponification results in a statistical mixture of unreacted starting material, mono-ester, and di-acid, requiring laborious chromatographic separation that destroys process yield[1]. Succinic anhydride, while highly reactive, yields a free carboxylic acid upon ring opening, which often necessitates an additional, low-yielding protection step if further downstream transformations are required. Furthermore, substituting with mono-tert-butyl succinate introduces handling challenges, as it is a solid (mp 51-54 °C) prone to hydrogen-bonding, which complicates volumetric dispensing and limits solubility in highly concentrated aprotic solvent systems[2].

Absolute Chemoselectivity in Orthogonal Deprotection

The defining advantage of tert-butyl methyl succinate is its dual-labile ester profile. The tert-butyl group is highly sensitive to acidic conditions (e.g., TFA/DCM), while the methyl ester is exclusively sensitive to basic hydrolysis (e.g., LiOH/THF/H2O). This allows for >95% chemoselective cleavage of either terminus[1]. In contrast, attempting to mono-deprotect a symmetric baseline like dimethyl succinate yields a statistical mixture, often capping the theoretical yield of the desired mono-ester at ~50% before purification losses[2].

Evidence DimensionMono-deprotection chemoselectivity and yield
Target Compound Data>95% selective yield of either mono-ester depending on acidic vs. basic conditions
Comparator Or BaselineDimethyl succinate (~50% theoretical maximum for mono-saponification due to statistical mixture)
Quantified Difference>45% absolute increase in target mono-ester yield without complex chromatography
ConditionsAcidic (TFA/DCM) or basic (LiOH/aq) hydrolysis at ambient temperature

Eliminates the need for costly chromatographic separations of statistical mixtures, drastically improving throughput in multi-step linker and prodrug syntheses.

Liquid-State Processability for Automated Dispensing

For industrial scale-up and high-throughput library synthesis, the physical state of a building block dictates process design. tert-Butyl methyl succinate is a liquid at standard temperature and pressure (density 1.022 g/mL), allowing for direct volumetric dispensing via pumps and syringes . Its closest functional analog, mono-tert-butyl succinate, is a waxy solid (mp 51-54 °C). Procuring the liquid mixed diester eliminates the need for solid-weighing stations, dissolution steps, and the associated risks of line-clogging in continuous flow reactors [1].

Evidence DimensionPhysical state and handling requirements
Target Compound DataLiquid (mp < 20 °C, bp 85-95 °C at 20 mmHg); enables direct volumetric pumping
Comparator Or BaselineMono-tert-butyl succinate (Solid, mp 51-54 °C)
Quantified Difference100% elimination of solid-handling and pre-dissolution steps in liquid-handling workflows
ConditionsStandard laboratory or pilot-plant ambient conditions (20-25 °C)

Enables seamless integration into automated synthesis platforms and continuous flow chemistry setups, reducing labor and process time.

Steric Differentiation for Regioselective Enolate Chemistry

When functionalizing the carbon backbone of the succinate core, symmetry is a major liability. The significant steric bulk difference between the methyl ester and the tert-butyl ester in tert-butyl methyl succinate allows for regioselective deprotonation and electrophilic trapping[1]. When subjected to strong bases like LDA, the less hindered alpha-position (adjacent to the methyl ester) can be preferentially functionalized. Using symmetric dimethyl succinate or di-tert-butyl succinate results in non-regioselective reactions or requires complex chiral auxiliaries to break symmetry [2].

Evidence DimensionRegiocontrol during alpha-alkylation
Target Compound DataHigh steric differentiation enables regioselective alpha-functionalization
Comparator Or BaselineDimethyl succinate (Zero steric differentiation, yielding 1:1 statistical mixtures of alpha/alpha' products)
Quantified DifferenceShift from 0% inherent regiocontrol to highly biased regioselectivity based on ester sterics
ConditionsEnolate formation using LDA at -78 °C followed by electrophile addition

Allows procurement teams to source a single starting material for the synthesis of complex, asymmetrically substituted C4-derivatives without relying on expensive asymmetric catalysts.

Lipophilicity and High-Concentration Aprotic Solubility

The fully esterified nature of tert-butyl methyl succinate (logP ~1.28) ensures complete miscibility in a wide range of aprotic organic solvents, including dichloromethane, tetrahydrofuran, and toluene [1]. In contrast, mono-methyl succinate contains a free carboxylic acid that forms hydrogen-bonded dimers, leading to limited solubility and high viscosity in pure non-polar solvents at high concentrations (>1 M). Procuring the fully protected mixed diester allows chemists to run reactions at much higher molarities, improving space-time yields in the reactor [2].

Evidence DimensionAprotic solvent compatibility and solution viscosity
Target Compound DataFully miscible in DCM/THF; no hydrogen-bonding aggregation
Comparator Or BaselineMono-methyl succinate (Forms H-bonded dimers, limiting non-polar solubility)
Quantified DifferenceEnables >1 M reaction concentrations in aprotic solvents without viscosity spikes
ConditionsHigh-concentration organic synthesis in non-polar/aprotic media

Maximizes reactor efficiency and space-time yields by allowing highly concentrated reaction streams in standard organic solvents.

PROTAC Linker Synthesis

Where orthogonal deprotection is critical for sequentially attaching an E3 ligase ligand to one terminus and a target-protein binder to the other, without cross-reactivity [1].

Prodrug Formulation

Where attaching a solubilizing succinate moiety to an active pharmaceutical ingredient (API) requires a base-stable, acid-labile protecting group (the t-butyl ester) during intermediate coupling steps [2].

Automated High-Throughput Library Generation

Where the liquid state of the building block is required for precise volumetric dispensing via robotic liquid handlers, avoiding the clogging issues of solid mono-esters [3].

Asymmetric C4-Backbone Functionalization

Where chemists need to synthesize substituted succinic acids (e.g., alpha-methyl or alpha-amino derivatives) and rely on the steric bulk of the t-butyl group to direct regioselective enolate alkylation .

XLogP3

1.3

Other CAS

14734-25-9

Wikipedia

Butanedioc acid tert-butyl methyl ester

Dates

Last modified: 08-15-2023

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